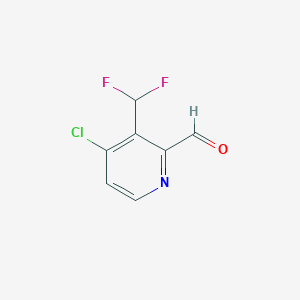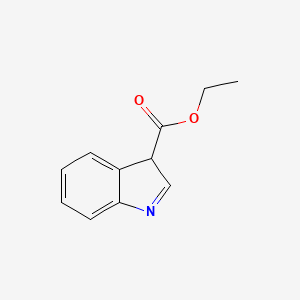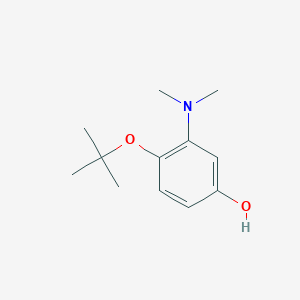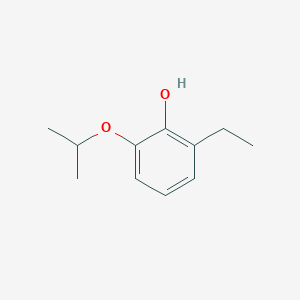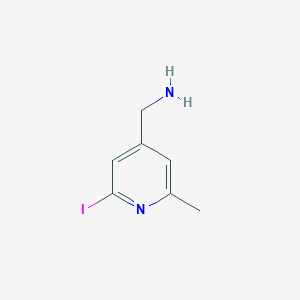
2-(Tert-butoxy)-3-ethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butoxy)-3-ethylphenol is an organic compound characterized by a tert-butoxy group and an ethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{3-ethylphenol} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tert-butoxy)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Tert-butoxy)-3-ethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Tert-butoxy)-3-ethylphenol involves its interaction with various molecular targets. The tert-butoxy group can influence the reactivity of the phenol ring, making it more susceptible to electrophilic aromatic substitution reactions. The ethyl group can also affect the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tert-butoxy)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-(Tert-butoxy)-5-ethylphenol: Similar structure but with the ethyl group in a different position.
2-(Tert-butoxy)-3-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-(Tert-butoxy)-3-ethylphenol is unique due to the specific positioning of the tert-butoxy and ethyl groups, which can influence its reactivity and potential applications. The combination of these groups can provide distinct chemical properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-ethyl-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H18O2/c1-5-9-7-6-8-10(13)11(9)14-12(2,3)4/h6-8,13H,5H2,1-4H3 |
Clave InChI |
OFXUTAAHGRAMMN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


